molecular formula C23H19N3O4S B5190943 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

Numéro de catalogue B5190943
Poids moléculaire: 433.5 g/mol
Clé InChI: YPABUCOXMHRZKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, also known as BAY 41-2272, is a synthetic compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It was first synthesized by scientists at Bayer AG in Germany in 2002 and has since been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 works by inhibiting the activity of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of blood vessels. By inhibiting PDE5, this compound 41-2272 increases the levels of cGMP, which in turn leads to relaxation of the smooth muscle cells and vasodilation of the blood vessels.
Biochemical and Physiological Effects:
The vasodilatory effects of this compound 41-2272 have been demonstrated in both in vitro and in vivo studies. It has been shown to relax the smooth muscle cells of the pulmonary and systemic arteries, leading to increased blood flow and reduced vascular resistance. This compound 41-2272 has also been shown to have anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells, which may be beneficial in the treatment of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 is its high potency and selectivity for PDE5. This makes it a valuable tool for studying the role of PDE5 in various physiological and pathological processes. However, like all experimental compounds, this compound 41-2272 has certain limitations. For example, it may have off-target effects on other PDE isoforms or other signaling pathways, which may complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272. One area of interest is the development of new PDE5 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the therapeutic potential of this compound 41-2272 in other disease states, such as cancer and neurological disorders. Finally, further studies are needed to elucidate the precise mechanisms underlying the vasodilatory and anti-inflammatory effects of this compound 41-2272, which may lead to the development of new therapeutic strategies for cardiovascular diseases.

Méthodes De Synthèse

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 involves several steps, starting from the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methylphenol and 2-mercaptobenzothiazole to yield the final product. The synthesis process is relatively straightforward and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects on both pulmonary and systemic arteries, which makes it a promising candidate for the treatment of pulmonary hypertension and other related conditions.

Propriétés

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-3-30-20-11-9-15(13-19(20)26(28)29)22(27)24-17-10-8-16(12-14(17)2)23-25-18-6-4-5-7-21(18)31-23/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPABUCOXMHRZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.